molecular formula C6H10N2S B1602762 1-(2-Methyl-thiazol-4-YL)-ethylamine CAS No. 317830-81-2

1-(2-Methyl-thiazol-4-YL)-ethylamine

Cat. No. B1602762
CAS RN: 317830-81-2
M. Wt: 142.22 g/mol
InChI Key: IXVBHPYKGWVUDT-UHFFFAOYSA-N
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Description

1-(2-Methyl-thiazol-4-YL)-ethylamine, commonly known as MTE, is a thiazole derivative that has been synthesized in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antitumor Activities : A study focused on the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. These compounds showed promising antitumor activities against MCF-7 tumor cells, indicating the relevance of the thiazol-4-yl moiety in anticancer drug design (Mahmoud et al., 2021).
  • Antimicrobial and Antifungal Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities. These compounds displayed significant action against various strains of bacteria and fungi, demonstrating the potential of thiazole derivatives in combating microbial infections (Desai, Bhatt, Joshi, 2019).

Chemical Synthesis and Material Science

  • Corrosion Inhibition : Imidazoline derivatives containing the thiazol-ethylamine moiety have been explored as corrosion inhibitors for mild steel in hydrochloric acid solution. This application highlights the utility of thiazole derivatives in material science, particularly in protecting metals from corrosion (Zhang et al., 2015).

Biological Studies

  • Antitrypanosomal Activity : Thiazol-2-ethylamine derivatives have been reported to exhibit antitrypanosomal activity, useful in treating sleeping sickness. This study underscores the importance of structural optimization in designing more effective antitrypanosomal agents (Amin et al., 2017).

Pharmacological Studies

  • HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, incorporating thiazole moieties, have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. This research provides insights into the design of effective anti-AIDS drugs (De Martino et al., 2005).

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVBHPYKGWVUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592651
Record name 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-thiazol-4-YL)-ethylamine

CAS RN

317830-81-2
Record name 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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